Cas no 896017-49-5 (4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoate)

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoate structure
896017-49-5 structure
Product name:4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
CAS No:896017-49-5
MF:C20H19N3O5S2
Molecular Weight:445.511962175369
CID:6616339
PubChem ID:18572892

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoate 化学的及び物理的性質

名前と識別子

    • 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate
    • SR-01000021278
    • AKOS024657099
    • SR-01000021278-1
    • [4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethylbenzoate
    • F2532-0189
    • 896017-49-5
    • 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
    • 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
    • インチ: 1S/C20H19N3O5S2/c1-4-17(25)21-19-22-23-20(30-19)29-10-14-8-15(24)16(9-27-14)28-18(26)13-6-11(2)5-12(3)7-13/h5-9H,4,10H2,1-3H3,(H,21,22,25)
    • InChIKey: ZNZVBIORJOOVLY-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(NC(CC)=O)S1)CC1=CC(C(=CO1)OC(C1C=C(C)C=C(C)C=1)=O)=O

計算された属性

  • 精确分子量: 445.07661306g/mol
  • 同位素质量: 445.07661306g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 732
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 161Ų

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2532-0189-100mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2532-0189-25mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2532-0189-50mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2532-0189-10μmol
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2532-0189-4mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2532-0189-75mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2532-0189-10mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2532-0189-15mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2532-0189-1mg
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2532-0189-5μmol
4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 3,5-dimethylbenzoate
896017-49-5 90%+
5μl
$63.0 2023-05-16

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoate 関連文献

4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoateに関する追加情報

Chemical Profile of 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoate (CAS No. 896017-49-5)

The compound 4-oxo-6-{(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4H-pyran-3-yl 3,5-dimethylbenzoate, identified by its CAS number 896017-49-5, represents a significant advancement in the field of medicinal chemistry. This molecule is characterized by its complex structural framework, which integrates multiple pharmacophoric elements designed to modulate biological pathways. The presence of a pyran core linked to a thiadiazole moiety and a benzoate ester group suggests potential interactions with various biological targets, making it a promising candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The thiadiazole scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. In the case of this compound, the incorporation of a propanamido group into the thiadiazole ring introduces additional functionalization that may enhance its binding affinity and selectivity. This structural feature aligns with the growing interest in designing molecules that can engage multiple binding sites simultaneously, a strategy known as polypharmacicity.

The pyran ring in the molecular structure contributes to the compound's overall solubility and bioavailability, which are critical factors in drug development. Pyran derivatives have been explored for their role in enzyme inhibition and as intermediates in the synthesis of more complex pharmacological agents. The linkage between the pyran and thiadiazole moieties via a sulfanylmethyl group suggests potential for redox-based interactions, which could be exploited in therapeutic applications targeting oxidative stress-related diseases.

The terminal 3,5-dimethylbenzoate moiety adds another layer of complexity to the molecule. Benzoate derivatives are well-known for their pharmacological activity across various therapeutic areas, including neurology and immunology. The dimethylation at the 3 and 5 positions enhances lipophilicity while maintaining metabolic stability, making it an attractive feature for oral administration. This combination of structural elements positions the compound as a versatile tool for exploring new drug mechanisms.

In the context of current research trends, this compound exemplifies the integration of multiple pharmacophores into a single molecular entity. The synergistic effects of these components may lead to enhanced therapeutic efficacy compared to single-target agents. For instance, studies have shown that thiadiazole-based compounds can exhibit dual activity by interacting with both enzyme and receptor targets. The presence of an amide linkage in this molecule may also contribute to its ability to cross biological membranes, improving cellular uptake and distribution.

Advanced computational methods have been increasingly employed to predict the binding modes and interactions of such complex molecules. Molecular docking simulations can provide insights into how this compound might interact with biological targets such as kinases or transcription factors. Preliminary virtual screening results suggest that it may exhibit inhibitory activity against certain cancer-related pathways, warranting further experimental validation through enzymatic assays or cell-based assays.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyran ring via condensation reactions followed by functionalization at the 6-position with the thiadiazole-thiomethoxy group. The introduction of the propanamido moiety next requires selective amidation under mild conditions to avoid degradation of sensitive functional groups. Finally, esterification at the 3-position with 3,5-dimethylbenzoic acid completes the molecular architecture.

Evaluation of physicochemical properties is essential before advancing into preclinical studies. Parameters such as logP (logarithm of partition coefficient), solubility in common solvents, and stability under various storage conditions must be thoroughly characterized. These data not only inform formulation development but also predict bioavailability and potential toxicity profiles early in the drug discovery process.

Future directions for research on this compound may include exploring its mechanism of action through structure-activity relationship (SAR) studies. By systematically modifying individual pharmacophoric elements while maintaining overall molecular connectivity, researchers can identify key structural determinants responsible for biological activity. This approach will facilitate rational design improvements aimed at enhancing potency while minimizing off-target effects.

The potential applications of this compound span multiple therapeutic areas due to its versatile structural features. In oncology research particularly interesting is how modifications could tailor specificity toward particular cancer subtypes based on unique metabolic profiles or genetic markers present among patients suffering from those diseases conditions treatment resistance observed clinical settings suggest benefit combination therapies where compounds exhibit additive effects when administered together rather than simply acting sequentially one after another

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